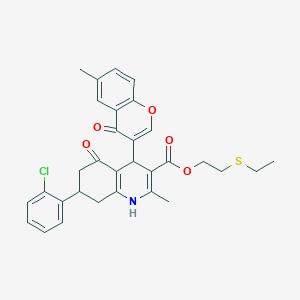![molecular formula C12H8ClNO3S B11602800 N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B11602800.png)
N-[(1E)-3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- is a chemical compound with the molecular formula C12H9NO3S It is known for its unique structure, which includes a benzenesulfonamide group and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves the reaction of benzenesulfonamide with a suitable chlorinated cyclohexadienone derivative. One common method involves the use of chloroacetamide derivatives, which undergo intramolecular cyclization rearrangement reactions when treated with ammonium . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. Crystallization from ethanol is a common method to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyclohexadienone moiety to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenesulfonic acid derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX (CA IX), it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- N-(4-oxo-1-cyclohexa-2,5-dienylidene)-benzenesulfonamide
- N-(4-keto-1-cyclohexa-2,5-dienylidene)benzenesulfonamide
Uniqueness
Benzenesulfonamide, N-(3-chloro-4-oxo-2,5-cyclohexadien-1-ylidene)- is unique due to the presence of the chloro group, which can influence its reactivity and binding affinity to molecular targets. This structural feature can enhance its selectivity and potency as an enzyme inhibitor compared to similar compounds .
Properties
Molecular Formula |
C12H8ClNO3S |
|---|---|
Molecular Weight |
281.72 g/mol |
IUPAC Name |
(NE)-N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H8ClNO3S/c13-11-8-9(6-7-12(11)15)14-18(16,17)10-4-2-1-3-5-10/h1-8H/b14-9+ |
InChI Key |
DYQGPTHSJLQSES-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C(=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxybenzyl)-1-(4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11602738.png)

![3-(3-Bromophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11602744.png)
![(3E)-6-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11602748.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]acetohydrazide](/img/structure/B11602757.png)
![ethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11602760.png)
![6-imino-2-oxo-N-(2-phenylethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602765.png)
![2-(4-Isopropylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11602768.png)
![Imidazo[1,2-a]pyridin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate](/img/structure/B11602770.png)
![(4E)-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11602773.png)
![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11602776.png)

![3,3-dimethyl-6-(4-methylpiperidin-1-yl)-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11602796.png)
![ethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602801.png)
